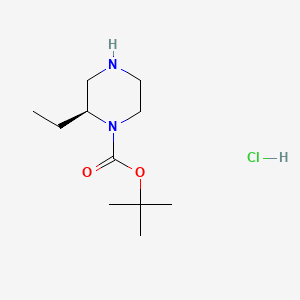
6-(Trifluoromethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Trifluoromethoxy)pyridin-3-amine” is a chemical compound with the molecular formula C6H5F3N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . For example, one method involves the use of palladium on activated carbon and ammonium formate in methanol at 55°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an amine group at the 3rd position and a trifluoromethoxy group at the 6th position .Chemical Reactions Analysis
Trifluoromethylpyridines, including “this compound”, are used as intermediates in various chemical reactions. They are particularly useful in the synthesis of agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 178.11 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Antibacterial Activity
A study by Reddy and Prasad (2021) synthesized a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives starting from a compound closely related to 6-(Trifluoromethoxy)pyridin-3-amine. These derivatives were evaluated for their antibacterial activity, showcasing the potential of this compound derivatives in antibacterial research (Reddy & Prasad, 2021).
Anticancer Agents
Chavva et al. (2013) developed novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a compound structurally similar to this compound, and screened them for anticancer activity. This research highlights the compound's utility in the development of potential anticancer agents (Chavva et al., 2013).
Synthesis of Functionalized Pyridines and Pyrimidines
Feng et al. (2016) reported a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild conditions. The products served as valuable scaffolds for further chemical elaboration, demonstrating the critical role of this compound in medicinal chemistry and material science research (Feng et al., 2016).
Structural and Magnetic Properties
Mroziňski, Kochel, and Lis (2002) characterized complexes formed with pyridine and quinoline salts, including those related to this compound, using X-ray studies and magnetic measurements. Their work contributes to understanding the structural and magnetic properties of complexes involving aromatic amine cations (Mroziňski et al., 2002).
Modular Synthesis of C-nucleosides
Joubert, Pohl, Klepetérová, and Hocek (2007) developed a novel methodology for the preparation of 6-substituted pyridin-3-yl C-nucleosides, showcasing the versatility of this compound derivatives in the synthesis of nucleoside analogues. This method highlights its application in the synthesis of new compounds with potential biological activity (Joubert et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWXJYCVPLEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672190 |
Source


|
| Record name | 6-(Trifluoromethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135900-33-3 |
Source


|
| Record name | 6-(Trifluoromethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














